Dibenzyl vs. Dimethyl N-Substitution: 2.1-Fold Enantioselectivity Advantage in Zn-Catalyzed Asymmetric Hydrosilylation
In a systematic ligand screen for Zn-catalyzed asymmetric hydrosilylation of 4-methylacetophenone, the N,N′-dibenzyl-DACH ligand (L2) delivered 76% enantiomeric excess, whereas the analogous N,N′-dimethyl-DACH ligand (L1) achieved only 37% ee under identical conditions (3.5 mol% catalyst, Ph2SiH2, toluene, rt, 24 h), representing a 2.1-fold improvement [1]. With diol activator D1, the dibenzyl ligand maintained its advantage: L2/D1 gave 78% ee vs. L1/D1 at 41% ee [1]. The dibenzyl ligand also achieved >99% substrate conversion, matching the conversion performance of the dimethyl analog while dramatically surpassing its stereoinduction capability [1].
| Evidence Dimension | Enantioselectivity (ee%) in Zn-catalyzed asymmetric hydrosilylation of 4-methylacetophenone |
|---|---|
| Target Compound Data | 76% ee (without activator); 78% ee (with activator D1); >99% substrate conversion |
| Comparator Or Baseline | N,N′-dimethyl-DACH (L1): 37% ee (without activator); 41% ee (with activator D1); >99% substrate conversion |
| Quantified Difference | 2.1-fold higher ee (76% vs. 37%); 1.9-fold higher ee with activator (78% vs. 41%) |
| Conditions | 3.5 mol% ZnEt2/diamine, 1.2 equiv diphenylsilane, toluene, room temperature, 24 h; activator D1 (1 equiv) added after complex formation |
Why This Matters
A 2.1-fold enantioselectivity gap determines whether a hydrosilylation process yields a pharmaceutically viable enantiopure alcohol intermediate (typically requiring >90% ee after optimization) or an unacceptably racemic product.
- [1] Gajewy J, Gawronski J, Kwit M. Asymmetric hydrosilylation of ketones catalyzed by complexes formed from trans-diaminocyclohexane-based diamines and diethylzinc. Monatsh Chem. 2012;143(7):1045-1054. doi:10.1007/s00706-012-0754-0. Fig. 3 entries 1–2; Table 3 entries 1–4. View Source
